H-Gln(dod)-ome hcl
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Overview
Description
H-Gln(dod)-ome hcl, also known as L-glutamine tert-butyl ester hydrochloride, is an organic compound with the chemical formula C9H19ClN2O3. It is a derivative of the amino acid glutamine, where the carboxyl group is esterified with tert-butyl alcohol and the compound is stabilized as a hydrochloride salt. This compound is commonly used in biochemical research and organic synthesis due to its stability and solubility in water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gln(dod)-ome hcl involves the esterification of glutamine with tert-butyl hydroxypropionate under alkaline conditions. The reaction proceeds as follows:
Esterification: Glutamine reacts with tert-butyl hydroxypropionate in the presence of a base to form the esterified product.
Hydrochloride Formation: The esterified product is then treated with hydrochloric acid to yield L-glutamine tert-butyl ester hydrochloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glutamine and tert-butyl hydroxypropionate are reacted in industrial reactors.
Purification: The esterified product is purified through crystallization or other separation techniques.
Hydrochloride Formation: The purified ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
H-Gln(dod)-ome hcl undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to revert to the parent amino acid, glutamine.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester group.
Oxidation and Reduction: The amino groups can undergo oxidation and reduction reactions under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively
Major Products Formed
Hydrolysis: Glutamine and tert-butyl alcohol.
Substitution: Various substituted glutamine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound
Scientific Research Applications
H-Gln(dod)-ome hcl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and peptide synthesis.
Biology: Employed in studies involving amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations .
Mechanism of Action
The mechanism of action of H-Gln(dod)-ome hcl involves its role as a protected form of glutamine. In biological systems, it can be hydrolyzed to release glutamine, which then participates in various metabolic pathways. Glutamine is essential for protein synthesis, nitrogen metabolism, and as a precursor for the synthesis of other bioactive molecules. The esterification with tert-butyl alcohol provides stability and solubility, making it easier to handle and use in various applications .
Comparison with Similar Compounds
Similar Compounds
- L-glutamine methyl ester hydrochloride
- L-glutamine ethyl ester hydrochloride
- L-glutamine isopropyl ester hydrochloride
Uniqueness
H-Gln(dod)-ome hcl is unique due to its tert-butyl ester group, which provides enhanced stability and solubility compared to other ester derivatives. This makes it particularly useful in applications where stability and solubility are critical .
Properties
Molecular Formula |
C21H27ClN2O5 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
methyl 2-amino-5-[bis(4-methoxyphenyl)methylamino]-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C21H26N2O5.ClH/c1-26-16-8-4-14(5-9-16)20(15-6-10-17(27-2)11-7-15)23-19(24)13-12-18(22)21(25)28-3;/h4-11,18,20H,12-13,22H2,1-3H3,(H,23,24);1H |
InChI Key |
PFPSABRSNHTWDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CCC(C(=O)OC)N.Cl |
Origin of Product |
United States |
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